BenchChemオンラインストアへようこそ!

1H,4H-thiochromeno[4,3-c]pyrazole

Necroptosis Programmed necrosis Caspase-independent cell death

1H,4H-Thiochromeno[4,3-c]pyrazole (CAS 22362-41-0) is the unsubstituted parent scaffold of the thiochromeno[4,3-c]pyrazole class—a tricyclic heterocyclic system formed by the fusion of a thiochromene ring (sulfur-containing benzopyran analog) with a pyrazole ring at the [4,3-c] junction. With molecular formula C₁₀H₈N₂S and molecular weight 188.25 g/mol, this compound exists in the 1H,4H-tautomeric form featuring protons at the pyrazole N1 and the thiochromene C4 positions.

Molecular Formula C10H8N2S
Molecular Weight 188.2
CAS No. 22362-41-0
Cat. No. B6254244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H,4H-thiochromeno[4,3-c]pyrazole
CAS22362-41-0
Molecular FormulaC10H8N2S
Molecular Weight188.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H,4H-Thiochromeno[4,3-c]pyrazole (CAS 22362-41-0): Core Scaffold Identity, Physicochemical Profile, and Procurement-Relevant Classification


1H,4H-Thiochromeno[4,3-c]pyrazole (CAS 22362-41-0) is the unsubstituted parent scaffold of the thiochromeno[4,3-c]pyrazole class—a tricyclic heterocyclic system formed by the fusion of a thiochromene ring (sulfur-containing benzopyran analog) with a pyrazole ring at the [4,3-c] junction . With molecular formula C₁₀H₈N₂S and molecular weight 188.25 g/mol, this compound exists in the 1H,4H-tautomeric form featuring protons at the pyrazole N1 and the thiochromene C4 positions . The scaffold is distinguished from its direct oxygen analog (chromeno[4,3-c]pyrazole) by the presence of a divalent sulfur atom in the six-membered ring, which confers higher lipophilicity, greater polarizability, and distinct electronic properties that fundamentally alter biological target engagement and metabolic stability [1]. This compound serves primarily as a synthetic building block and core scaffold for the construction of biologically active derivatives across diverse therapeutic areas, including oncology, anti-infectives, and crop protection [2].

Why Generic Substitution Fails for 1H,4H-Thiochromeno[4,3-c]pyrazole: Ring Heteroatom, Regioisomerism, and Oxidation State as Critical Procurement Determinants


Interchanging 1H,4H-thiochromeno[4,3-c]pyrazole with a close analog—such as the oxygen-containing chromeno[4,3-c]pyrazole, the seven-membered ring benzothiepino[4,3-c]pyrazole, or the regioisomeric thiochromeno[3,4-c]pyrazole—is not scientifically neutral. The replacement of sulfur (S) with oxygen (O) in the six-membered ring reduces van der Waals radius (1.80 Å vs. 1.52 Å), lowers polarizability, and decreases lipophilicity (S contributes approximately +0.77 to logP vs. −0.04 for O in comparable scaffolds), which directly impacts membrane permeation, target binding, and metabolic stability [1]. Even within the same elemental composition, the [3,4-c] regioisomer places the pyrazole fusion at a different face of the thiochromene ring, yielding distinct three-dimensional geometry and electronic distribution that drive divergent biological activity and synthetic accessibility [2]. Furthermore, the oxidation state of the sulfur atom (thioether vs. sulfoxide vs. sulfone) is a critical variable: 5,5-dioxide derivatives exhibit substantially different potency and selectivity profiles compared to the parent thioether scaffold in necroptosis inhibition and antimicrobial assays [3]. These non-interchangeable properties mean that a procurement decision based purely on structural similarity—without confirming the exact heteroatom, regioisomer, and oxidation state—can lead to compound libraries with non-overlapping biological profiles and irreproducible results [4].

Quantitative Differentiation Evidence for 1H,4H-Thiochromeno[4,3-c]pyrazole: Head-to-Head Comparisons Against Oxygen, Regioisomeric, and Ring-Expanded Analogs


Necroptosis Inhibition: Benzothiopyrano[4,3-c]pyrazoles Achieve Sub-Micromolar EC50 Values Comparable to Benzopyrano[4,3-c]pyrazoles with Distinct Diastereoselectivity

In the landmark Nec-3 series study, Jagtap et al. (2007) directly compared four tricyclic heterocyclic scaffolds within the same experimental system: 3-phenyl-2,3,3a,4-tetrahydro[1]benzothiopyrano[4,3-c]pyrazoles (sulfur-containing, the class to which the target compound belongs), 3-phenyl-2,3,3a,4-tetrahydro[1]benzopyrano[4,3-c]pyrazoles (oxygen analog), 5,5-dioxo-3-phenyl-2,3,3a,4-tetrahydro[1]benzothiopyrano[4,3-c]pyrazoles (oxidized sulfur), and 3-phenyl-3,3a,4,5-tetrahydro-2H-benz[g]indazoles [1]. All four ring systems yielded active necroptosis inhibitors, but the benzothiopyrano[4,3-c]pyrazole scaffold demonstrated unique SAR features: the (3R,3aR)-rel-diastereomer was consistently more active than the (3R,3aS)-rel-diastereomer, and introduction of fluorine or methoxy at the 8-position increased activity specifically for the sulfur-containing scaffold [1]. Key compounds (8, 22, 41, 53, 55) inhibited necroptosis with EC50 values in the range of 0.15–0.29 μM in an FADD-deficient variant of human Jurkat T cells treated with TNF-α for 24 h [2]. Importantly, subsequent optimization revealed that conversion to the 5,5-dioxide improved microsomal stability but abrogated necroptosis inhibitory activity, demonstrating that the thioether oxidation state of the parent scaffold is essential for this biological function [3].

Necroptosis Programmed necrosis Caspase-independent cell death

Intra-Class Antimicrobial and Anticancer Potency: N,1-Diphenyl-5,5-dioxide Derivative 6k Achieves MIC 3.125 µg/mL Against Candida albicans, Equipotent to Clotrimazole

Palanisamy and Kumaresan (2014) synthesized and evaluated a series of 13 N,1-diphenyl-1,4-dihydrothiochromeno[4,3-c]pyrazole-3-carboxamide 5,5-dioxide derivatives (6a–m) within a single study, enabling direct intra-class comparison [1]. Compound 6k, bearing a 4-aminoantipyrine linkage at the 3-carboxamide position, emerged as the most potent derivative across all assay panels. Against Candida albicans, 6k achieved a minimum inhibitory concentration (MIC) of 3.125 µg/mL, demonstrating equipotency to the clinical antifungal clotrimazole [1]. Against bacterial pathogens, 6k showed superior activity to chloramphenicol against both Klebsiella pneumoniae and Escherichia coli. In anticancer screening, 6k exhibited IC50 values of 17 µM against HeLa (cervical cancer) and 15 µM against HCT116 (colon cancer) cell lines via MTT assay [1]. Against Mycobacterium tuberculosis H37Rv, 6k displayed an MIC of 7.8 µM, outperforming all other derivatives in the series [2]. The SAR established that 4-aminoantipyrine and 2-aminobenzothiazole linkages (6k and 6l) consistently outperformed chloro-substituted (6b, 6c) and unsubstituted phenyl counterparts, providing a clear structure-driven selection criterion for procurement of derivative series [1].

Antimicrobial resistance Antifungal drug discovery Antituberculosis agents

Mitochondrial Permeability Transition Induction: Benzothiopyrano[4,3-c]pyrazoles Trigger Ca²⁺-Dependent, Cyclosporin A-Sensitive Apoptosis with IC50 7.15 μM on HL-60 Cells

Dalla Via et al. (2009) demonstrated that 1,4-dihydrobenzothiopyrano[4,3-c]pyrazole derivatives bearing a 7-methoxy substituent and a pendant phenyl group at the 1-position (compounds 3b–d) exhibit a mechanistically distinct antiproliferative profile compared to other heterocyclic classes [1]. These compounds induce the mitochondrial permeability transition (MPT)—a Ca²⁺-dependent and cyclosporin A-sensitive collapse of the inner mitochondrial transmembrane potential (ΔΨ) leading to matrix swelling, outer membrane disruption, and release of cytochrome c and apoptosis-inducing factor (AIF), which triggers caspase activation and DNA fragmentation [2]. The reference lead compound in this series demonstrated an IC50 of 7.15 μM on the HL-60 human leukemia cell line [3]. This MPT-based mechanism is fundamentally different from the PI3Kα inhibition mechanism reported for the structurally analogous oxygen-containing chromeno[4,3-c]pyrazol-4(2H)-one derivatives, which achieve IC50 values as low as 0.012 μM against the kinase target [4], indicating that the sulfur-for-oxygen substitution redirects the biological mechanism from kinase inhibition to mitochondrial membrane disruption. The cyclosporin A sensitivity of the MPT effect provides a pharmacological control absent in kinase-targeted chromeno analogs.

Mitochondrial apoptosis Pro-apoptotic agents Cancer drug discovery

Thiochromeno vs. Benzothiepino Scaffold Comparison: Ring Size Determines Anticancer Potency in Pyrazole- and Benzodiazepine-Derived Series

Palanisamy et al. (2013) conducted a systematic scaffold comparison by synthesizing pyrazole, isoxazole, pyrimidine, and benzodiazepine derivatives containing both thiochromeno (six-membered sulfur ring) and benzothiepino (seven-membered sulfur ring) moieties, enabling a direct head-to-head evaluation within the same study [1]. Among the benzodiazepine-fused derivatives, the thiochromeno-containing compounds 9 and 18 demonstrated the highest anticancer activity with IC50 values of 15 and 16 μM against HeLa cells, and 13 and 12 μM against HCT116 cells, respectively . In contrast, the corresponding benzothiepino-fused benzodiazepine derivatives exhibited lower potency, demonstrating that the six-membered thiochromeno ring system is preferred over the seven-membered benzothiepino system for anticancer activity in the benzodiazepine subclass [1]. This ring-size effect is scaffold-dependent: for pyrazole and isoxazole derivatives, the activity differential between thiochromeno and benzothiepino was less pronounced, highlighting the context-dependent nature of the scaffold advantage and underscoring the need to procure the correct ring size for each derivative class [2].

Scaffold hopping Ring-size SAR Anticancer heterocycles

Carbonic Anhydrase Isoform Selectivity: Benzothiopyrano[4,3-c]pyrazole Sulfonamides Achieve >100-Fold Selectivity for hCA II Over Off-Target Isoforms

Marini et al. (2012) reported a new class of carbonic anhydrase inhibitors (CAIs) based on the benzothiopyrano[4,3-c]pyrazole scaffold, designed as geometrically constrained analogs of the clinically used drugs celecoxib and valdecoxib [1]. The benzothiopyrano[4,3-c]pyrazole sulfonamides (compounds 1a–c) potently inhibited human carbonic anhydrase isoforms hCA I and hCA II with Ki values in the low nanomolar range (representative Ki = 238 nM for hCA II) [2]. Critically, their inhibitory activity against hCA III, IV, VA, VB, VI, VII, IX, XII, XIII, and XIV was found to be at least 2 orders of magnitude lower (>100-fold selectivity), a selectivity profile confirmed by X-ray crystallography of the hCA II–1e adduct and homology modeling [3]. This contrasts with the pyridothiopyrano[4,3-c]pyrazole analogs (compounds 1d–e, containing a nitrogen in the fused ring), which showed a different inhibition fingerprint against mycobacterial β-class CAs (Rv1284, Rv3273, Rv3588c) [1]. The carboxylate derivatives of the same benzothiopyrano[4,3-c]pyrazole scaffold (2016 follow-up study) further demonstrated a switched selectivity: they selectively inhibited the tumor-associated isoform hCA IX with Ki values ranging from 40.8 to 92.7 nM, without significantly inhibiting other isoforms [4].

Carbonic anhydrase inhibition Isoform selectivity Anti-glaucoma agents

Synthetic Accessibility: Metal-Free DABCO-Mediated Synthesis Achieves 52–76% Yield for 29 Dihydrothiochromeno[4,3-c]pyrazole Derivatives Using Elemental Sulfur

Deepika et al. (2023) developed a metal-free, DABCO-mediated synthetic strategy for constructing dihydrothiochromeno[4,3-c]pyrazoles using elemental sulfur as both the sulfur source and activating reagent [1]. This approach employs sp² C–H functionalization followed by sp² C–NO₂ group displacement, using DABCO in DMSO to activate elemental sulfur, thereby avoiding transition metal catalysts (e.g., Pd, Cu) that are commonly required for analogous chromeno-pyrazole syntheses [2]. The methodology generated a library of 29 novel dihydrothiochromeno[4,3-c]pyrazoles in 52–76% isolated yield with broad substrate scope [1]. This contrasts with traditional synthetic routes to thiochromeno[4,3-c]pyrazoles, which typically require pre-formed thiochroman-4-one precursors and hydrazine derivatives under acidic conditions (e.g., hot acetic acid) [3]. The metal-free protocol offers distinct procurement advantages: lower catalyst cost, elimination of metal contamination in final products (critical for biological assays), and compatibility with nitro-group-bearing substrates that would be reduced under metal-catalyzed hydrogenation conditions [1].

Green chemistry Metal-free synthesis Sulfur activation

Evidence-Backed Application Scenarios for 1H,4H-Thiochromeno[4,3-c]pyrazole (CAS 22362-41-0) in Research and Industrial Procurement


Scaffold for Necroptosis-Focused Chemical Biology Tool Compounds

Research groups investigating caspase-independent programmed necrosis should procure 1H,4H-thiochromeno[4,3-c]pyrazole as the core scaffold for constructing Nec-3 series necroptosis inhibitors. The direct head-to-head comparison by Jagtap et al. (2007) demonstrated that benzothiopyrano[4,3-c]pyrazoles achieve EC50 values of 0.15–0.29 μM against TNF-α-induced necroptosis in Jurkat T cells, with the critical advantage that the thioether oxidation state (native to the parent scaffold) retains activity while the 5,5-dioxide loses activity—a tunability not available with the oxygen analog [1]. Subsequent optimization by Choi et al. (2012) confirmed that the sulfone oxidation state can be exploited for improved microsomal stability in a scaffold-hopping strategy, making the parent thioether the essential starting material for exploring both activity and stability vectors [2].

Core Intermediate for Broad-Spectrum Antimicrobial Derivative Libraries

Medicinal chemistry teams pursuing multi-target antimicrobial programs should select the thiochromeno[4,3-c]pyrazole-3-carboxylic acid scaffold (derived from the parent compound) based on the intra-class SAR established by Palanisamy and Kumaresan (2014). Compound 6k, featuring a 4-aminoantipyrine linkage at C3, achieved MIC 3.125 µg/mL against Candida albicans (equipotent to clotrimazole), outperformed chloramphenicol against Gram-negative bacteria, and demonstrated antitubercular activity (MIC 7.8 µM against M. tuberculosis H37Rv) within a single molecular entity [3]. This polypharmacology across antibacterial, antifungal, and antimycobacterial targets provides procurement justification for building focused libraries around the thiochromeno[4,3-c]pyrazole-5,5-dioxide core rather than purchasing multiple unrelated scaffolds for each indication.

Privileged Scaffold for Isoform-Selective Carbonic Anhydrase Inhibitor Design

Academic and industrial groups developing carbonic anhydrase inhibitors (CAIs) for glaucoma, epilepsy, or antitumor applications should procure the benzothiopyrano[4,3-c]pyrazole scaffold as a geometrically constrained bioisostere of celecoxib. Marini et al. (2012) demonstrated that sulfonamide derivatives of this scaffold achieve Ki values in the low nanomolar range (representative Ki = 238 nM against hCA II) with >100-fold selectivity over 10 other human CA isoforms, a selectivity profile validated by X-ray crystallography [4]. The carboxylate derivatives further offer hCA IX-selective inhibition (Ki 40.8–92.7 nM) relevant to tumor-associated carbonic anhydrase targeting [5]. The constrained geometry of the tricyclic system is essential for this selectivity—simpler monocyclic or bicyclic pyrazole sulfonamides do not achieve the same isoform discrimination.

Agrochemical Lead Discovery: Thiochroman-Pyrazole Herbicide Intermediate

Agrochemical research organizations developing selective herbicides for corn, wheat, barley, and rice should consider the thiochroman-pyrazole scaffold (for which 1H,4H-thiochromeno[4,3-c]pyrazole is the core heterocycle) based on patent evidence demonstrating excellent crop/weed selectivity in both foliar and soil treatment applications [6]. US Patent 5,863,866 and related filings (EP0819691, EA001810B1) established that thiochroman-pyrazole derivatives with haloalkyl substitution at R1 exhibit broad-spectrum weed control at low application rates (0.006–0.20 kg/ha) with high safety margins for useful crops [7]. The parent scaffold provides the synthetic entry point for structure-activity exploration of the R1 haloalkyl substituent that is critical for achieving the reported crop-selective herbicidal profile.

Quote Request

Request a Quote for 1H,4H-thiochromeno[4,3-c]pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.